2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene
Description
Crystallographic Characterization and Bonding Patterns
The crystallographic analysis of this compound reveals a complex molecular architecture characterized by an extended aromatic system with multiple functional groups that significantly influence its solid-state structure. The compound crystallizes as a solid material with distinctive structural features that can be analyzed through comparison with related nitronaphthalene derivatives.
The molecular structure consists of a naphthalene backbone substituted with two cyano groups at positions 2 and 3, two hydroxyl groups at positions 1 and 4, and a nitro group at position 5. This substitution pattern creates a highly polarized molecular framework with significant electronic delocalization throughout the aromatic system. The presence of electron-withdrawing groups (cyano and nitro) combined with electron-donating hydroxyl groups establishes a complex electronic environment that influences both intra- and intermolecular interactions.
Bonding pattern analysis reveals that the cyano groups adopt a nearly planar configuration with the naphthalene ring system, facilitating optimal orbital overlap and conjugation. The carbon-nitrogen triple bonds in the cyano groups exhibit characteristic bond lengths consistent with sp hybridization, measuring approximately 1.17 Å based on theoretical predictions for similar systems. The hydroxyl groups demonstrate typical carbon-oxygen single bond characteristics with bond lengths around 1.36 Å, while the nitro group exhibits the expected nitrogen-oxygen bond lengths of approximately 1.22 Å.
The crystal packing arrangement is dominated by extensive hydrogen bonding networks formed between adjacent molecules through the hydroxyl groups. These intermolecular hydrogen bonds create a three-dimensional network that stabilizes the crystal structure and influences the compound's physical properties. The hydrogen bonding patterns show O-H···O distances typically ranging from 2.6 to 2.8 Å, indicating moderate to strong hydrogen bond interactions.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound represents one of its most intriguing structural aspects, with multiple equilibrium forms possible depending on environmental conditions. Tautomerism in this compound primarily involves proton transfer processes between the hydroxyl groups and the aromatic system, leading to distinct structural isomers with different electronic properties.
The primary tautomeric equilibrium occurs between the dihydroxy form and potential quinoidal structures. In the dihydroxy tautomer, both hydroxyl groups remain intact, maintaining the aromatic character of the naphthalene ring system. This form typically predominates in neutral and basic conditions, where the hydroxyl groups exist as discrete functional entities. The electronic distribution in this tautomer shows significant electron density localization on the oxygen atoms of the hydroxyl groups.
Alternative tautomeric forms involve intramolecular proton transfer from the hydroxyl groups to form quinone-like structures. These quinoidal tautomers exhibit altered electronic properties with modified aromatic character and different charge distribution patterns. The relative stability of these tautomers is influenced by the presence of the electron-withdrawing cyano and nitro substituents, which can stabilize certain charge distributions through resonance effects.
Computational studies on related naphthalene systems suggest that the dihydroxy tautomer generally represents the thermodynamically favored form under standard conditions. However, the energy differences between tautomers are relatively small, typically ranging from 3 to 15 kilocalories per mole, making interconversion feasible under appropriate conditions. The nitro substituent plays a crucial role in modulating tautomeric stability, with its electron-withdrawing character favoring charge distributions that minimize electrostatic repulsion.
Solvent effects significantly influence tautomeric equilibria, with polar protic solvents typically favoring the dihydroxy form through hydrogen bonding stabilization. Conversely, less polar environments may shift the equilibrium toward quinoidal forms. The compound's limited solubility in ethanol, as noted in experimental observations, reflects the strong intermolecular associations that stabilize particular tautomeric forms in solution.
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound differs markedly between solution and solid-state environments, reflecting the interplay between intramolecular forces and external environmental factors. In the solid state, the compound adopts a relatively rigid conformation dictated by crystal packing forces and intermolecular hydrogen bonding networks.
Solid-state conformational analysis reveals that the molecule maintains a largely planar geometry with minimal deviation from planarity across the naphthalene ring system. The cyano groups exhibit coplanar alignment with the aromatic framework, maximizing conjugative stabilization. The nitro group similarly maintains near-planar orientation, although slight rotational freedom may exist depending on crystal packing constraints. The hydroxyl groups adopt conformations that optimize hydrogen bonding interactions with neighboring molecules, contributing to the overall crystal stability.
In solution environments, conformational dynamics become significantly more complex due to reduced intermolecular constraints and increased molecular mobility. The compound exhibits restricted rotation around certain bonds due to partial double-bond character arising from resonance effects. The cyano groups maintain their planar orientation due to strong conjugative interactions, while the nitro group may exhibit limited rotational freedom depending on steric interactions with adjacent substituents.
Temperature-dependent conformational studies indicate that increased thermal energy can promote conformational interconversion processes, particularly involving rotation around the carbon-oxygen bonds of the hydroxyl groups. These rotational processes influence the compound's ability to form intermolecular hydrogen bonds and affect its overall solution behavior. The activation energies for these conformational changes are typically in the range of 10-20 kilocalories per mole, making them accessible under moderate heating conditions.
The compound's conformational behavior is further complicated by potential intramolecular interactions between functional groups. The proximity of the hydroxyl groups to the cyano substituents creates opportunities for weak intramolecular hydrogen bonding, which can influence preferred conformational states. Additionally, the nitro group's electron-withdrawing character may induce subtle conformational preferences that optimize electronic stabilization through resonance effects.
Properties
IUPAC Name |
1,4-dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZGCAJTTUCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=C(C(=C2O)C#N)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494945 | |
| Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4655-62-3 | |
| Record name | 1,4-Dihydroxy-5-nitronaphthalene-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
General Synthetic Strategy
The preparation of 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene typically involves:
- Introduction of nitro group at the 5-position of the naphthalene ring.
- Installation of hydroxyl groups at the 1 and 4 positions.
- Introduction of cyano groups at the 2 and 3 positions.
These transformations require carefully controlled reaction conditions, choice of reagents, and purification steps to achieve the desired substitution pattern without over-oxidation or side reactions.
Nitration and Hydroxylation of Naphthalene Derivatives
5-Nitro-1,4-naphthoquinone is an important intermediate closely related to the target compound. The nitration and oxidation steps to obtain this intermediate are well-documented:
- Nitration : Naphthalene is selectively nitrated at the 1-position using nitrating acid mixtures (e.g., nitric acid, sulfuric acid) under controlled temperature to avoid polynitration.
- Oxidation : The 1-nitronaphthalene is oxidized to 5-nitro-1,4-naphthoquinone using oxidizing agents such as silver (II) oxide in nitric acid medium at temperatures below 80 °C to prevent overoxidation to carboxylic acids. The reaction is typically carried out in a biphasic system with organic solvents like toluene or chlorobenzene for product extraction.
Silver (II) oxide is advantageous due to its high redox potential, regenerability by electrolysis, and cost-effectiveness. The reaction parameters are summarized below:
| Parameter | Condition |
|---|---|
| Oxidizing agent | Silver (II) oxide |
| Medium | 30-60% aqueous nitric acid |
| Temperature | 2-20 °C (preferably below 50 °C) |
| Silver (II) oxide to substrate | 4-10 mol per 1 mol nitronaphthalene |
| Organic solvents for extraction | Toluene, benzene derivatives |
| Reaction time | Several hours until completion |
The product is isolated by cooling the organic phase to precipitate the quinone, followed by filtration and drying.
Introduction of Cyano Groups
The installation of cyano groups at the 2 and 3 positions on the naphthalene ring is typically achieved via cyanation of amino-substituted anthraquinones or naphthoquinones:
- A process described for related compounds involves reacting diaminoanthraquinones with cyanide ion donors (e.g., sodium cyanide) in the presence of oxidizing agents.
- The reaction is conducted in a solvent mixture of carboxamide (e.g., acetamide or pyrrolidone) and water, with 20-50% water content to facilitate reaction rate and ease of workup.
- An acid acceptor such as sodium carbonate or tertiary amines is added to maintain reaction conditions.
- The cyanation proceeds at room temperature over 2 to 5 hours and can be monitored by thin-layer chromatography.
- The product precipitates due to lower solubility and is isolated by filtration or centrifugation.
This method provides good yields and allows the use of moist starting materials without drying, enhancing process efficiency.
| Parameter | Condition |
|---|---|
| Starting material | Diaminoanthraquinone derivatives |
| Cyanide source | Sodium cyanide |
| Solvent | Mixture of carboxamide (e.g., pyrrolidone) and water (20-50%) |
| Acid acceptor | Sodium carbonate or tertiary amines |
| Temperature | Room temperature |
| Reaction time | 2-5 hours |
| Monitoring | Thin-layer chromatography |
| Isolation method | Filtration or centrifugation |
Hydroxylation and Dealkylation Steps
Hydroxyl groups at the 1 and 4 positions may be introduced or revealed via dealkylation or hydrolysis of corresponding methoxy or protected intermediates.
- A method for related nitro-substituted catechol derivatives involves dealkylation using lithium hydroxide combined with thiophenol or 2-mercaptobenzothiazole in polar aprotic solvents.
- This method avoids product decomposition and allows complete conversion.
- However, it consumes non-recyclable reagents and requires complex solvent recovery, limiting large-scale industrial application.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Nitration | Electrophilic aromatic substitution | Nitrating acid mixtures, controlled temp | Selective 5-nitration on naphthalene |
| Oxidation | Oxidation to quinone | Silver (II) oxide, 30-60% HNO3, 2-20 °C | Regenerable oxidant, biphasic system |
| Cyanation | Nucleophilic substitution | Sodium cyanide, carboxamide/water solvent, room temp | Efficient, good yield, easy workup |
| Hydroxylation/Dealkylation | Deprotection/hydrolysis | LiOH + thiophenol, polar aprotic solvent | Effective but with solvent recycling challenges |
Research Findings and Considerations
- The use of silver (II) oxide as oxidant in nitric acid medium allows high selectivity and yields for the oxidation of nitronaphthalene intermediates, with the advantage of regenerability and economic feasibility.
- Cyanation in aqueous carboxamide mixtures accelerates reaction rates and simplifies isolation due to differential solubility of products and starting materials.
- Dealkylation methods for introducing hydroxyl groups are effective but require careful solvent management to avoid environmental and cost issues.
- Overall, the synthetic route to this compound demands balancing reaction efficiency, product purity, reagent cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for studying protein interactions and modifications.
Material Science: Employed in the synthesis of advanced materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene
- Molecular Formula : C₁₂H₅N₃O₄
- Molecular Weight : 255.19 g/mol
- CAS Registry Number : 4655-62-3 .
Physical Properties :
- Boiling Point : 609.2 ± 55.0 °C (predicted)
- Density : 1.70 ± 0.1 g/cm³
- Solubility: Slightly soluble in ethanol .
- pKa : 4.74 ± 0.50 (predicted), indicative of moderate acidity due to hydroxyl and nitro groups .
Applications: Primarily used in industrial and scientific research contexts, including organic synthesis and materials science. Not intended for medical or edible purposes .
Comparison with Structurally Similar Compounds
5-Amino-2,3-dicyano-1,4-naphthoquinone (CAS 68217-29-8)
- Molecular Formula : C₁₂H₅N₃O₂
- Molecular Weight : 223.19 g/mol .
- Key Functional Groups: Amino (-NH₂), quinone (diketone), and cyano (-CN).
- Applications: Laser dyes, optical recording media, and semiconductors. Exhibits tautomerism between aminobenzoic acid and aminoquinone forms .
- Physical Properties: IR Absorption: Strong band at 1710 cm⁻¹ (C=O stretch of quinone) . Color: Black-blue crystalline powder .
- Differentiation: The absence of hydroxyl and nitro groups reduces acidity (compared to the target compound). The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents .
2,3-Dicyano-1,4-naphthoquinone
- Key Features : Lacks hydroxyl and nitro substituents present in the target compound.
- Reactivity: Reacts with N1,N2-diarylacetamidines to form heterocyclic adducts, demonstrating electrophilic character at the quinone core .
- Applications : Intermediate in organic synthesis, particularly for fused-ring systems .
2,3-Dibromo-6,7-dicyanonaphthalene (CAS 74815-81-9)
- Molecular Formula : C₁₂H₄Br₂N₂ (assuming two bromine atoms).
- Functional Groups : Bromine substituents instead of hydroxyl/nitro groups.
- Differentiation :
- Higher molecular weight (due to Br) and increased reactivity in substitution reactions compared to the target compound.
2,3-Dicyano-1,2,3,4-tetrahydroquinoxaline
- Structure: Partially saturated quinoxaline derivative with cyano groups.
- Physical Properties : Melting point 168–170°C (corrected) .
- Differentiation :
Comparative Data Table
Key Findings
- Electronic Effects: The nitro group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitution, whereas amino or bromine substituents in analogs shift reactivity toward coupling or tautomerism .
- Solubility: Hydroxyl groups in the target compound improve solubility in ethanol, while brominated analogs are likely less polar .
- Safety: Nitro and cyano groups contribute to skin/eye irritation risks in the target compound, whereas amino derivatives may pose distinct hazards (e.g., basicity or toxicity) .
Biological Activity
2,3-Dicyano-1,4-dihydroxy-5-nitronaphthalene (CAS No. 4655-62-3) is a nitroaromatic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C₁₂H₅N₃O₄
- Molecular Weight : 255.19 g/mol
- Structural Characteristics : The compound features two cyano groups and hydroxyl groups on a naphthalene ring, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes by binding to active sites, thereby disrupting metabolic pathways.
- DNA Interaction : Nitro compounds like this compound can form reactive intermediates that bind covalently to DNA, leading to mutagenic effects and potential cell death .
Antimicrobial Activity
Research shows that nitroaromatic compounds exhibit significant antimicrobial properties. For instance:
- Mechanism : Upon reduction, they produce toxic intermediates that can damage microbial DNA. This mechanism is similar to that observed in other nitro compounds such as metronidazole .
Cytotoxic Effects
Studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cell lines .
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3-dicyano-1,4-dihydroxy-5-nitronaphthalene, and how can purity be ensured?
- Methodology : The synthesis involves sequential nitration, cyanation, and hydroxylation of naphthalene derivatives. Key steps include:
- Nitration : Controlled nitration at the 5-position of naphthalene to avoid over-nitration, which can lead to byproducts like 5,7-dinitro derivatives .
- Cyanation : Substitution of hydroxyl or halide groups with cyano groups using reagents like CuCN or KCN under reflux conditions .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for isolating the target compound (>98% purity) .
Q. How does the compound’s solubility affect experimental design in organic synthesis?
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic media (pH < 4) due to its hydroxyl and nitro groups .
- Methodological Tip : Pre-dissolve in DMSO (10 mM stock) for reaction setups. Avoid prolonged exposure to alkaline conditions to prevent degradation of the nitrile groups .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- FT-IR : Confirm functional groups via peaks at ~2250 cm (C≡N stretch), ~1600 cm (NO asymmetric stretch), and ~3300 cm (O-H stretch) .
- UV-Vis : Strong absorbance at 320–350 nm (π→π* transitions of the nitroaromatic system), useful for concentration determination .
Advanced Research Questions
Q. How do substituent positions (cyano, nitro, hydroxyl) influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The cyano groups at C2/C3 act as electron-withdrawing groups, directing electrophilic substitution to C6/C7 positions .
- The nitro group at C5 enhances oxidative stability but reduces nucleophilic aromatic substitution (NAS) activity unless reduced to an amine .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from:
- Solvent Effects : DMSO concentrations >1% can denature enzymes, leading to false negatives .
- Redox Interference : The nitro group may act as a redox-active moiety, generating false signals in assays using horseradish peroxidase (HRP) .
- Resolution : Validate activity via orthogonal assays (e.g., fluorescence polarization for binding affinity) and control for solvent/redox artifacts .
Q. What advanced computational methods predict the compound’s electronic properties for materials science applications?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution (e.g., nitro group’s electron-withdrawing effect) .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~3.2 eV) to assess suitability as an organic semiconductor .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
